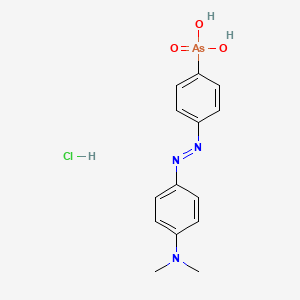

4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride

Descripción general

Descripción

4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride is a chemical compound with the molecular formula C14H16AsN3O3·HCl and a molecular weight of 385.68 g/mol . It is also known by its synonym, 4-(4-Dimethylaminophenylazo)benzenearsonic Acid Hydrochloride . This compound is classified as a dangerous good for transport and is used primarily in biochemical research .

Métodos De Preparación

The synthesis of 4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride involves the reaction of 4-dimethylaminobenzenediazonium chloride with phenylarsonic acid under controlled conditions . The reaction typically requires an acidic medium and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of arsenic.

Reduction: The compound can be reduced to form different arsenic-containing species.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Reagent for Detection

This compound is primarily utilized as a reagent in colorimetric assays. It facilitates the detection and quantification of heavy metals and other contaminants in environmental samples. The ability to form colored complexes with metal ions allows for sensitive measurements crucial for quality control in laboratories .

Quantitative Analysis

In addition to heavy metals, it can be employed in the analysis of various analytes in complex mixtures. This capability is essential for ensuring compliance with safety regulations and maintaining product quality .

Pharmaceutical Development

Enhancing Drug Formulation

In the pharmaceutical sector, this compound is used to improve the solubility and stability of active pharmaceutical ingredients. Its properties make it a valuable additive in drug formulation research, which is critical for developing effective medications .

Investigating Biological Interactions

Research has indicated that this compound may interact with biological systems, potentially influencing drug efficacy and safety profiles. Studies involving its effects on cellular processes are ongoing to better understand these interactions .

Environmental Monitoring

Arsenic Detection

This compound plays a significant role in environmental studies, particularly in assessing arsenic levels in water samples. Its application aids in ensuring compliance with health and safety regulations concerning arsenic contamination, which is vital for public health protection .

Regulatory Compliance

The use of this compound in environmental monitoring supports regulatory bodies in enforcing standards that protect ecosystems and human health from toxic substances .

Biological Research

Labeling Agent in Assays

In biological research, this compound serves as a labeling agent. It facilitates the visualization of proteins and other biomolecules through various assays, enhancing researchers' ability to study cellular processes and interactions .

Inhibition Studies

Recent studies have shown that phenylarsonates can inhibit serine esterases, such as chymotrypsin and trypsin. This reversible inhibition suggests potential applications in understanding enzyme mechanisms and developing therapeutic agents targeting these enzymes .

Textile Industry

Dyeing Applications

The compound is also utilized in the textile industry for dyeing processes. It provides vibrant colors while ensuring durability, which is essential for producing high-quality textiles. The stability of the dyes formed with this compound contributes to their long-lasting effects on fabrics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Reagent for colorimetric assays; detection of heavy metals and contaminants |

| Pharmaceutical Development | Enhances solubility and stability of drugs; investigates biological interactions |

| Environmental Monitoring | Detects arsenic levels in water; ensures compliance with health regulations |

| Biological Research | Serves as a labeling agent; inhibits serine esterases |

| Textile Industry | Used in dyeing processes for vibrant and durable colors |

Mecanismo De Acción

The mechanism of action of 4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction affects various molecular pathways and can lead to changes in cellular functions .

Comparación Con Compuestos Similares

4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride can be compared with other arsenic-containing compounds such as:

Roxarsone: Another organoarsenic compound used in animal feed.

Arsanilic Acid: Used as a feed additive and in the synthesis of other organoarsenic compounds.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its use in specialized biochemical research .

Actividad Biológica

4-(4-Dimethylaminophenylazo)phenylarsonic Acid Hydrochloride (commonly referred to as DMAPAAH) is a chemical compound with the molecular formula and a molecular weight of 385.68 g/mol. It is part of a class of organoarsenic compounds that have been studied for their biological activities, particularly in biochemical assays and potential therapeutic applications. This article reviews the biological activity of DMAPAAH, focusing on its mechanisms of action, interactions with biological molecules, and relevant research findings.

- Molecular Formula :

- CAS Number : 73688-85-4

- Molecular Weight : 385.68 g/mol

- IUPAC Name : 4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]arsonic acid; hydrochloride

DMAPAAH exhibits its biological activity primarily through its interaction with proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, resulting in altered cellular functions. Specifically, DMAPAAH has been shown to inhibit serine esterases such as chymotrypsin and trypsin in a reversible manner, indicating its potential as a biochemical tool for studying enzyme kinetics and protein functionality .

Inhibition of Enzymatic Activity

Research has demonstrated that DMAPAAH inhibits serine esterases, which are crucial for various physiological processes. The inhibition is characterized as time-dependent and reversible, suggesting that the compound may serve as a competitive inhibitor under certain conditions .

Toxicity Profile

DMAPAAH has been classified with acute toxicity hazards:

These toxicity profiles highlight the need for caution when handling the compound in laboratory settings.

Comparative Analysis with Similar Compounds

DMAPAAH can be compared to other organoarsenic compounds such as Roxarsone and Arsanilic Acid. These comparisons are crucial for understanding the unique properties of DMAPAAH:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| DMAPAAH | Contains a dimethylamino group and azo linkage | Inhibits serine esterases; potential therapeutic applications |

| Roxarsone | Used primarily in animal feed | Antimicrobial properties; promotes growth in livestock |

| Arsanilic Acid | Used as a feed additive | Antimicrobial; less specific enzyme inhibition than DMAPAAH |

Case Studies

- Enzyme Inhibition Study : A study published on the inhibition of serine esterases by phenylarsonic acids demonstrated that DMAPAAH effectively inhibited enzymatic activity in vitro, providing insights into its potential applications in biochemical research .

- Toxicological Assessment : Toxicological evaluations have indicated that exposure to DMAPAAH can lead to acute health risks, necessitating further research into safe handling practices and potential antidotes for exposure .

Propiedades

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]arsonic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16AsN3O3.ClH/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19,20)21;/h3-10H,1-2H3,(H2,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYGBUNBLMIFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17AsClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334160 | |

| Record name | 4-(4-Dimethylaminophenylazo)phenylarsonic acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73688-85-4 | |

| Record name | Benzenearsonic acid, 4-(p-dimethylaminophenylazo)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073688854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsonic acid, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Dimethylaminophenylazo)phenylarsonic acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsonic acid, [4-[[4-(dimethylamino)phenyl]azo]phenyl]-, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-Dimethylaminophenylazo)phenylarsonic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BTC9M3QZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.